molecular formula C10H11N3O2 B13271916 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid

6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B13271916
M. Wt: 205.21 g/mol
InChI Key: ZDUGCLUNBMWHFM-UHFFFAOYSA-N
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Description

6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid is a chemical compound with the molecular formula C10H11N3O2. It is known for its unique structure, which includes a pyridazine ring substituted with an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid typically involves the reaction of pyridazine derivatives with appropriate alkynes and amines. One common method involves the use of 2-methylbut-3-yn-2-amine as a starting material, which is then reacted with pyridazine-3-carboxylic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridazine compounds .

Scientific Research Applications

6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2-Methylbut-3-yn-2-yl)amino]pyridazine-3-carboxylic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(2-methylbut-3-yn-2-ylamino)pyridazine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-4-10(2,3)11-8-6-5-7(9(14)15)12-13-8/h1,5-6H,2-3H3,(H,11,13)(H,14,15)

InChI Key

ZDUGCLUNBMWHFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NN=C(C=C1)C(=O)O

Origin of Product

United States

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